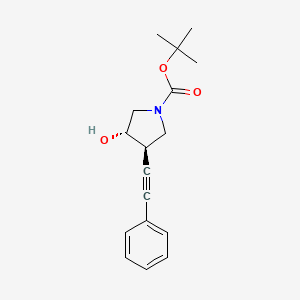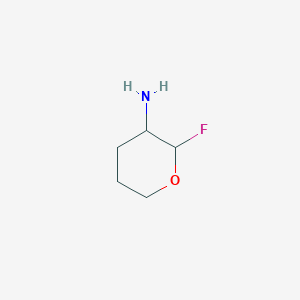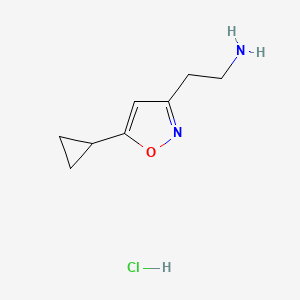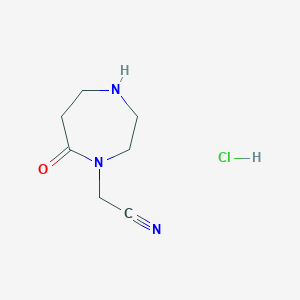![molecular formula C13H13FN2O2 B1485243 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2097965-54-1](/img/structure/B1485243.png)
3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid
Overview
Description
The compound “3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a 3-fluorophenyl group and a propanoic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the 3-fluorophenyl and propanoic acid groups. One possible method for synthesizing pyrazole derivatives involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a 3-fluorophenyl group, and a propanoic acid group. The pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the 3-fluorophenyl group, and the propanoic acid group. The pyrazole ring, for example, is known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom in the 3-fluorophenyl group could affect the compound’s polarity and reactivity .Scientific Research Applications
Crystal Structure and Synthesis
- Synthesis and Structural Analysis : Research has explored the synthesis of pyrazole compounds, including those with structures similar to 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid. These studies often focus on characterizing the crystal structures of such compounds using X-ray crystallography, providing insights into their molecular configurations and potential applications in various fields including pharmaceuticals and materials science (Loh et al., 2013).
Chemical Properties and Reactions
- Chemical Reactivity and Properties : Research has been conducted to understand the chemical reactivity and properties of pyrazole derivatives. This includes investigations into the formation of different isomers and how these compounds interact in various chemical environments, which is crucial for their application in chemical synthesis and drug development (Kumarasinghe et al., 2009).
Applications in Material Science and Medicinal Chemistry
Material Science Applications : Certain pyrazole derivatives have been synthesized and evaluated for their potential applications in material science. This includes the exploration of their structural characteristics and how these can be leveraged in the development of new materials (Kariuki et al., 2021).
Antimicrobial Activity : Some studies have focused on the synthesis of pyrazole derivatives, including compounds similar to 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid, and their evaluation for antimicrobial activity. This research is significant in the search for new antimicrobial agents (Mistry et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-12-3-1-2-10(6-12)8-16-9-11(7-15-16)4-5-13(17)18/h1-3,6-7,9H,4-5,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRWZIYRYPRSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)

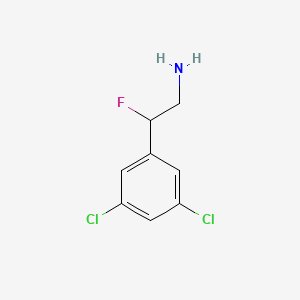
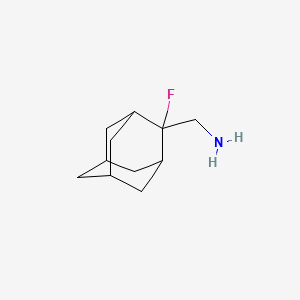

![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)

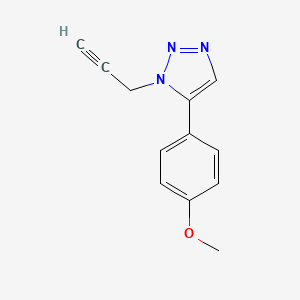
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[d][1,2,3]triazole](/img/structure/B1485171.png)
